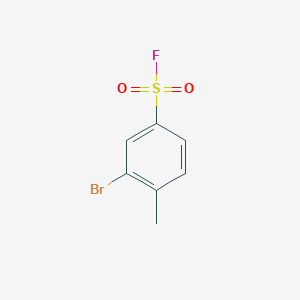

3-Bromo-4-methylbenzene-1-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-metilbenceno-1-sulfonil fluoruro: es un compuesto orgánico con la fórmula molecular C7H6BrFO2S. Es un derivado del benceno, que presenta un átomo de bromo, un grupo metilo y un grupo sulfonil fluoruro unidos al anillo de benceno

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

-

Bromación de 4-metilbencenosulfonil fluoruro

Material de partida: 4-metilbencenosulfonil fluoruro

Reactivo: Bromo (Br2)

Condiciones: La reacción se lleva a cabo típicamente en un solvente inerte como diclorometano (CH2Cl2) a temperatura ambiente. El bromo se agrega gota a gota a la solución de 4-metilbencenosulfonil fluoruro, y la mezcla de reacción se agita hasta que la bromación se completa.

-

Métodos de Producción Industrial

- La producción industrial de 3-bromo-4-metilbenceno-1-sulfonil fluoruro generalmente sigue la misma ruta sintética que se describe anteriormente. El proceso se escala, y las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y seguridad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones

-

Sustitución Electrofílica Aromática

Reactivos: Diversos electrófilos como el ion nitronio (NO2+), el cloruro de sulfonilo (SO2Cl), etc.

Condiciones: Se llevan a cabo típicamente en presencia de un catalizador ácido de Lewis como el cloruro de aluminio (AlCl3) o el cloruro de hierro(III) (FeCl3).

Productos: Derivados del benceno sustituidos con el electrófilo reemplazando un átomo de hidrógeno en el anillo de benceno.

-

Sustitución Nucleofílica Aromática

Reactivos: Nucleófilos como el ion hidróxido (OH-), aminas, etc.

Condiciones: A menudo requiere temperaturas elevadas y solventes apróticos polares como el dimetilsulfóxido (DMSO).

Productos: Derivados del benceno sustituidos con el nucleófilo reemplazando el átomo de bromo.

Aplicaciones Científicas De Investigación

El 3-Bromo-4-metilbenceno-1-sulfonil fluoruro tiene varias aplicaciones en la investigación científica:

-

Química

- Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.

- Se emplea en el desarrollo de nuevas metodologías sintéticas y mecanismos de reacción.

-

Biología

- Se investiga por su potencial como una sonda bioquímica para estudiar mecanismos enzimáticos e interacciones de proteínas.

- Se utiliza en el diseño de inhibidores para enzimas específicas involucradas en varias vías biológicas.

-

Medicina

- Se explora por su potencial como intermedio farmacéutico en la síntesis de candidatos a fármacos.

- Se estudia por sus posibles efectos terapéuticos y mecanismos de acción en el tratamiento de ciertas enfermedades.

-

Industria

- Se aplica en la producción de productos químicos y materiales especiales.

- Se utiliza en el desarrollo de nuevos polímeros y materiales avanzados con propiedades únicas.

Mecanismo De Acción

El mecanismo de acción del 3-bromo-4-metilbenceno-1-sulfonil fluoruro involucra su reactividad con varios nucleófilos y electrófilos. El grupo sulfonil fluoruro es altamente reactivo y puede formar enlaces covalentes con sitios nucleofílicos en proteínas y otras biomoléculas. Esta reactividad lo convierte en una herramienta valiosa para estudiar mecanismos enzimáticos e interacciones de proteínas. El átomo de bromo y el grupo metilo en el anillo de benceno también influyen en la reactividad y selectividad del compuesto en las reacciones químicas.

Comparación Con Compuestos Similares

Compuestos Similares

-

4-Bromo-3-metilbenceno-1-sulfonil cloruro

- Estructura similar, pero con un grupo sulfonil cloruro en lugar de un grupo sulfonil fluoruro.

- Se utiliza en aplicaciones similares, pero con diferente reactividad y selectividad.

-

3-Bromo-4-metilbencenosulfonamida

- Contiene un grupo sulfonamida en lugar de un grupo sulfonil fluoruro.

- Diferente reactividad y aplicaciones en la síntesis orgánica y la química medicinal.

Singularidad

- La presencia del grupo sulfonil fluoruro en el 3-bromo-4-metilbenceno-1-sulfonil fluoruro imparte una reactividad única, convirtiéndolo en un compuesto valioso para aplicaciones específicas en biología química y síntesis orgánica. La combinación del átomo de bromo y el grupo metilo mejora aún más su versatilidad y utilidad en varios campos de investigación.

Propiedades

Fórmula molecular |

C7H6BrFO2S |

|---|---|

Peso molecular |

253.09 g/mol |

Nombre IUPAC |

3-bromo-4-methylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C7H6BrFO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3 |

Clave InChI |

JYADGRHNQICZKZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)S(=O)(=O)F)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-5,6-Dihydro-6-methylthieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B12504480.png)

![4-{(E)-[(2,5-dichlorophenyl)imino]methyl}-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B12504487.png)

![3-[3-(3,4-Dimethoxyphenyl)-1-{1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyloxy}propyl]phenoxyacetic acid](/img/structure/B12504490.png)

![[4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate](/img/structure/B12504500.png)

![N~2~-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B12504503.png)

![N-(4-methylphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12504512.png)

![4-[5-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12504524.png)

![N~2~-(2-chloro-6-fluorobenzyl)-N-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504541.png)

![2-{1,3-Dioxobenzo[f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B12504554.png)